1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes an iodophenyl group, a dioxopyrrolidinyl moiety, and a piperidine carboxamide
Properties
IUPAC Name |
1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O3/c17-11-1-3-12(4-2-11)20-14(21)9-13(16(20)23)19-7-5-10(6-8-19)15(18)22/h1-4,10,13H,5-9H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARZGFGKPXDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Synthesis of the dioxopyrrolidinyl moiety: This step involves the formation of a pyrrolidinone ring through cyclization reactions.
Coupling of the iodophenyl and dioxopyrrolidinyl intermediates: This step involves the use of coupling reagents to form the desired compound.
Formation of the piperidine carboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
- 1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
- 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Uniqueness
1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to the presence of the iodophenyl group, which can impart distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
